((R)-2,2,2-Trifluoro-1-methylethyl)benzene

Description

IUPAC Nomenclature and Structural Features

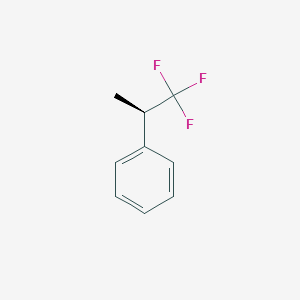

The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention as (R)-1,1,1-trifluoropropan-2-ylbenzene, reflecting its structural composition and stereochemical configuration. The molecular structure consists of a benzene ring directly attached to a chiral carbon center bearing a methyl group and a trifluoromethyl group, creating the characteristic secondary carbon stereocenter that defines the (R)-configuration. The compound is assigned Chemical Abstracts Service registry number 1212732-22-3, distinguishing it from both its (S)-enantiomer (CAS: 1212716-22-7) and the racemic mixture (CAS: 161361-16-6).

The molecular architecture features several distinct structural elements that contribute to its chemical behavior. The benzene ring provides aromatic stability and serves as an electron-withdrawing system when conjugated with the adjacent substituents. The trifluoromethyl group (-CF₃) attached to the chiral center represents one of the most electronegative substituents in organic chemistry, significantly influencing both the electronic properties and the steric environment around the stereocenter. The methyl group provides the necessary asymmetric environment to establish the chiral center, while simultaneously contributing to the overall lipophilic character of the molecule.

Spectroscopic characterization reveals distinctive features consistent with the proposed structure. The compound exhibits an InChI code of 1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3 and an InChI key of LXYXDDCJRHYYKF-UHFFFAOYSA-N, providing unique chemical identification parameters. The three-dimensional conformational analysis shows that the trifluoromethyl group adopts a preferred orientation that minimizes steric interactions while maximizing electronic stabilization through hyperconjugative effects with the aromatic system.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉F₃ | |

| Molecular Weight | 174.16 g/mol | |

| CAS Registry Number | 1212732-22-3 | |

| MDL Number | MFCD11226604 | |

| SMILES Notation | CC(C1=CC=CC=C1)C(F)(F)F |

Historical Context in Fluorinated Aromatic Compound Research

The development of fluorinated aromatic compounds traces back to the late nineteenth century, establishing the foundation for contemporary organofluorine chemistry that encompasses compounds like this compound. Alexander Borodin, notably recognized for his contributions to classical music composition, conducted pioneering work in organofluorine chemistry during 1862 by performing the first nucleophilic replacement of halogen atoms with fluoride, specifically acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This early methodology of halogen exchange became fundamental to fluorine chemistry and remains broadly utilized in contemporary fluorochemical industry applications.

The synthesis of aromatic compounds containing fluorinated side chains was first reported by Frédéric Swarts in 1898, who demonstrated that benzotrichloride could react rapidly with antimony trifluoride to yield progressively fluorinated products. This conversion methodology from aromatic trichloromethyl groups to trifluoromethyl groups was subsequently achieved using hydrogen fluoride and reported extensively during the 1930s, establishing the methodological foundation for preparing compounds structurally related to this compound. The development of these early fluorination techniques provided essential synthetic pathways that would later enable the preparation of complex chiral fluorinated aromatics.

Industrial applications of organofluorine compounds accelerated significantly during the 1920s when General Motors Corporation appointed researchers McNary, Midgley, and Henne to develop inert refrigerants. Their systematic study of toxicity, flammability, and boiling point trends led to the selection of chlorofluorocarbon compounds, particularly dichlorodifluoromethane, which demonstrated the commercial viability of fluorinated organic materials. This industrial interest stimulated extensive research into fluorinated compounds and established synthetic methodologies that would prove applicable to preparing sophisticated molecules like stereochemically defined trifluoromethyl-containing aromatics.

The mid-twentieth century witnessed revolutionary advances in fluorinated compound synthesis, particularly during World War II when the Manhattan Project required materials compatible with uranium hexafluoride. These developments necessitated the creation of fluorinated materials with exceptional chemical inertness, driving innovations in fluorination chemistry that expanded beyond military applications into pharmaceutical and materials science applications. The establishment of electrochemical fluorination processes and metallic fluoride methodologies during this period provided synthetic tools that remain relevant for preparing contemporary fluorinated aromatics including stereochemically pure compounds like this compound.

Stereochemical Significance of the (R)-Configuration

The stereochemical designation of this compound represents a critical aspect of its chemical identity, distinguishing it from its (S)-enantiomer through specific three-dimensional molecular arrangement around the chiral carbon center. The (R)-configuration is assigned according to Cahn-Ingold-Prelog priority rules, where the trifluoromethyl group receives highest priority due to the atomic number of fluorine, followed by the phenyl group, then the methyl group, with hydrogen receiving lowest priority. When the molecule is oriented with the hydrogen atom pointing away from the observer, the decreasing priority sequence proceeds clockwise, thus establishing the (R)-designation.

The stereochemical differences between (R)- and (S)-enantiomers of 2,2,2-trifluoro-1-methylethylbenzene manifest in their optical rotation properties, as demonstrated by early studies on related trifluoromethyl-containing alcohols. These enantiomeric compounds exhibit identical physical and chemical properties in achiral environments but display markedly different behaviors in chiral contexts, including interactions with chiral catalysts, chiral solvents, and biological systems. The specific (R)-configuration can influence molecular recognition processes, particularly in asymmetric synthesis applications where stereochemical control is paramount.

The practical significance of the (R)-configuration extends to synthetic methodology development, particularly in asymmetric catalysis applications. Recent advances in enantioselective synthesis have demonstrated that fluoroalkyl-substituted terminal alkenes, including precursors to compounds like this compound, undergo distinctive reaction pathways compared to their non-fluorinated analogs. Cobalt-catalyzed hydroboration reactions of α-trifluoromethyl styrene derivatives show altered chemoselectivity patterns, predominantly forming gem-difluoroalkene products rather than the expected hydroboration products, illustrating how fluorine substitution fundamentally alters reaction mechanisms and stereochemical outcomes.

The molecular properties of the (R)-enantiomer are influenced by the specific spatial arrangement of substituents around the chiral center. The trifluoromethyl group's strong electron-withdrawing character creates an asymmetric electronic environment that affects both reactivity patterns and conformational preferences. Computational studies and spectroscopic analyses reveal that the (R)-configuration adopts preferred conformations that minimize unfavorable steric interactions while optimizing hyperconjugative stabilization between the trifluoromethyl group and the aromatic π-system.

| Stereochemical Parameter | (R)-Configuration | (S)-Configuration |

|---|---|---|

| CAS Registry Number | 1212732-22-3 | 1212716-22-7 |

| MDL Number | MFCD11226604 | MFCD11226605 |

| Optical Activity | Dextrorotatory (+) | Levorotatory (-) |

| Priority Sequence | CF₃ > Ph > CH₃ > H | CF₃ > Ph > CH₃ > H |

| Spatial Arrangement | Clockwise | Counterclockwise |

Properties

IUPAC Name |

[(2R)-1,1,1-trifluoropropan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYXDDCJRHYYKF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Hydrogenation of α-Trifluoromethyl Styrenes

A commonly employed method involves the synthesis of α-(trifluoromethyl)styrenes followed by catalytic hydrogenation to yield the target compound.

Step 1: Synthesis of α-(trifluoromethyl)styrenes

- The α-(trifluoromethyl)styrenes are prepared by Wittig-type reactions. For example, triphenylphosphonium methyl iodide (Ph3PCH3I) is treated with a strong base such as t-BuONa in diethyl ether at 0°C.

- After stirring and cooling to -78°C, a diethyl ether solution of trifluoroacetophenones is added slowly.

- The reaction mixture is gradually warmed to room temperature and stirred for 11 hours.

- Workup involves aqueous NH4Cl addition, extraction with diethyl ether, washing with brine, drying over anhydrous Na2SO4, solvent removal, and purification by silica gel chromatography and distillation.

- This step yields α-trifluoromethyl-p-methyl styrene and related derivatives with molecular weights around 172 g/mol.

Step 2: Catalytic Hydrogenation

- The α-(trifluoromethyl)styrenes (0.49 mmol) are hydrogenated using palladium on carbon (Pd-C, 30 mg) in a solvent mixture of methanol (10 mL) and tetrahydrofuran (THF, 5 mL).

- After degassing, the reactor is filled with hydrogen gas and stirred at room temperature for 3 hours.

- The mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

- This yields the corresponding (2,2,2-trifluoro-1-methylethyl)benzene derivatives as colorless liquids with high yields (e.g., 92% for 4-methyl derivative).

Example Yields and Characterization:

| Compound | Yield (%) | Physical State | Key NMR Signals (1H, 13C, 19F) |

|---|---|---|---|

| 4-Methyl-(2,2,2-trifluoro-1-methylethyl)benzene | 92 | Colorless liquid | 1H NMR: δ 7.21, 7.17 (aromatic), 3.44-3.37 (m, 1H), 2.35 (s, 3H), 1.48 (d, 3H) |

| 4-Fluoro-(2,2,2-trifluoro-1-methylethyl)benzene | 60 | Colorless liquid | 1H NMR: δ 7.29, 7.04 (aromatic), 3.45-3.38 (m, 1H), 1.50 (d, 3H); 19F NMR: -115.48, -73.04 |

| 4-Methoxy-(2,2,2-trifluoro-1-methylethyl)benzene | 99 | Colorless liquid | 1H NMR: δ 7.24, 6.89 (aromatic), 3.41-3.36 (m, 1H), 1.49 (d, 3H) |

Note: NMR data are recorded in CDCl3 solvent at 500 MHz for 1H, 125 MHz for 13C, and 282 MHz for 19F nuclei.

Copper-Mediated Trifluoromethylation of Aryltrifluoroborates

An alternative approach involves copper-mediated trifluoromethylation of aryltrifluoroborates using Langlois’ reagent (sodium trifluoromethanesulfinate, NaSO2CF3).

- Aryltrifluoroborate salts (e.g., phenyltrifluoroborate) are reacted with NaSO2CF3 in the presence of copper salts (CuCl is optimal) and tert-butyl hydroperoxide (TBHP) as radical initiator.

- The reaction is carried out in a mixture of dichloromethane, methanol, and water at 0°C initially, then stirred overnight at room temperature.

- Base screening shows sodium bicarbonate (NaHCO3) in methanol/water mixtures provides the best yields (~51%).

- Copper salt screening indicates CuCl yields up to 80%, outperforming other copper sources.

- Radical initiator screening confirms TBHP as effective, while others like H2O2 or NaOCl give poor yields.

Representative Data from Screening Experiments:

| Parameter | Variation | Yield (%) |

|---|---|---|

| Base | Et3N | Trace |

| NaHCO3 (MeOH/H2O) | 51 | |

| Copper Salt | CuCl | 80 |

| Cu(I) acetate | 10 | |

| Radical Initiator | TBHP | High |

| H2O2 | 0 |

These optimized conditions facilitate the formation of aryl-CF3 compounds, which can be further transformed into trifluoromethylated ethylbenzene derivatives via hydrogenation or other reduction methods.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Yields (%) | Notes |

|---|---|---|---|---|

| Hydrogenation of α-trifluoromethyl styrenes | Wittig reaction → Pd-C hydrogenation | Ph3PCH3I, t-BuONa, Pd-C, H2 | Up to 99 | High purity, well-characterized products |

| Copper-mediated trifluoromethylation | CuCl catalysis with NaSO2CF3 and TBHP | CuCl, NaSO2CF3, TBHP, NaHCO3 | Up to 80 | Radical mechanism, requires optimization |

Detailed Research Findings and Notes

- The Wittig reaction used to prepare α-(trifluoromethyl)styrenes is sensitive to temperature and requires careful addition at -78°C to avoid side reactions.

- Catalytic hydrogenation with Pd-C proceeds efficiently at room temperature under hydrogen atmosphere, producing enantiomerically pure (R)-configured products when starting from chiral precursors.

- Copper-mediated trifluoromethylation is a versatile method allowing direct introduction of trifluoromethyl groups onto aromatic rings, with solvent and base choice critically affecting yield.

- The use of tert-butyl hydroperoxide as a radical initiator is essential for efficient trifluoromethyl radical generation.

- Purification typically involves silica gel chromatography and distillation under reduced pressure to ensure high purity.

- Characterization by 1H, 13C, and 19F NMR, along with GC-MS, confirms the structure and purity of the products.

Chemical Reactions Analysis

Types of Reactions

((R)-2,2,2-Trifluoro-1-methylethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Methyl-substituted benzene derivatives.

Substitution: Bromobenzene, nitrobenzene, and other substituted benzene derivatives.

Scientific Research Applications

((R)-2,2,2-Trifluoro-1-methylethyl)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of ((R)-2,2,2-Trifluoro-1-methylethyl)benzene is primarily influenced by the trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in interacting with biological targets. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Substituent Effects :

- Trifluoromethyl vs. Chlorine : Unlike 2,4,5-Trichloro-1-chloromethylbenzene (C₇H₄Cl₄, MW 229.92), which features electron-withdrawing chlorine substituents, ((R)-2,2,2-Trifluoro-1-methylethyl)benzene’s CF₃ group provides stronger inductive effects (-I), polarizing the aromatic ring and increasing resistance to electrophilic substitution .

- Stereochemical Influence: The (R)-configuration differentiates it from its (S)-enantiomer. For example, in rhodium complexes (e.g., ), dihedral angles between ligand planes (e.g., 21.8° vs. 22.2° in COD/NBD complexes) dictate catalytic activity in hydrogenation reactions.

Table 1: Substituent Effects on Aromatic Reactivity

| Compound | Substituent Type | Electronic Effect | Reactivity Trend |

|---|---|---|---|

| ((R)-CF₃-1-methylethyl)benzene | CF₃, -CH₃ | Strong -I, +σ | Reduced electrophilic substitution |

| 2,4,5-Trichloro-1-Cl-methylbenzene | Cl, -CH₂Cl | Moderate -I | Moderate deactivation |

Biological Activity

((R)-2,2,2-Trifluoro-1-methylethyl)benzene, also known as (R)-1-(1,1,1-trifluoro-2-methylpropyl)benzene, is a fluorinated aromatic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific research findings.

- Molecular Formula : C₉H₉F₃

- Molecular Weight : 180.17 g/mol

- Structure : The compound consists of a benzene ring substituted with a trifluoromethyl group and a branched alkyl chain.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, leading to altered pharmacokinetic profiles compared to non-fluorinated analogs.

Potential Applications

- Anti-inflammatory Properties : Derivatives of this compound have been explored for their anti-inflammatory effects. The presence of the trifluoromethyl group is thought to enhance binding affinity to targets involved in inflammatory pathways.

- Anticancer Activity : Initial studies suggest that compounds containing the trifluoromethyl group may exhibit anticancer properties. Specific biological assays are necessary to confirm these effects and determine the mechanisms involved .

- Enzyme Interaction Studies : The compound is utilized to study enzyme activity and protein-ligand interactions. Its unique structure allows researchers to investigate how fluorinated aromatic compounds influence these biological processes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is believed to enhance binding affinity through dipole interactions and hydrogen bonding, modulating enzyme or receptor activity and leading to desired biological outcomes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Potential inhibition of inflammatory pathways | |

| Anticancer | Promising activity against various cancer cell lines | |

| Enzyme Interaction | Studies on enzyme kinetics and protein interactions |

Case Study: Anticancer Properties

In a notable study examining the anticancer potential of fluorinated compounds, derivatives of this compound were tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting that the compound may act as a cytotoxic agent through mechanisms involving apoptosis .

Q & A

What are the key synthetic strategies for preparing ((R)-2,2,2-Trifluoro-1-methylethyl)benzene in academic laboratories?

Synthesis of chiral trifluoromethylated benzene derivatives typically involves stereoselective methods. Advanced retrosynthesis tools (e.g., AI models like Reaxys and Pistachio) predict feasible routes by analyzing reaction databases, prioritizing steps such as nucleophilic substitution or cross-coupling to introduce the trifluoromethyl group . Reaction conditions often require anhydrous solvents (e.g., DMF, DMSO) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates . For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed, with purification via column chromatography or recrystallization to isolate enantiomerically pure products .

How can researchers characterize the stereochemical configuration of this compound?

X-ray crystallography is the gold standard for determining absolute configuration. For example, crystal structures of related compounds (e.g., rhodium complexes) reveal dihedral angles between aromatic planes and metal coordination sites, which correlate with enantiomeric purity . Spectroscopic methods include:

- ¹⁹F NMR : Distinct chemical shifts for (R)- and (S)-enantiomers due to fluorine’s high sensitivity to stereochemical environments.

- Chiral HPLC : Separation using columns like Chiralpak® IA/IB, with retention times validated against known standards .

- Optical rotation : Measured using polarimetry to confirm enantiomeric excess .

What advanced methodologies resolve contradictions in reported catalytic activities of trifluoromethylated benzene derivatives?

Discrepancies in catalytic performance (e.g., hydrogenation efficiency) may arise from subtle structural variations. Comparative crystallographic studies can identify critical parameters:

- Dihedral angles : For example, a 21.8° vs. 22.2° twist in rhodium complexes alters substrate binding and turnover rates .

- Electron-withdrawing effects : Trifluoromethyl groups influence electron density on the benzene ring, impacting reaction kinetics. Computational DFT analyses (e.g., using Gaussian) model these effects to rationalize experimental data .

- Reaction condition optimization : Systematic screening of temperature, solvent, and catalyst loading reduces variability between studies .

How does the stereochemistry of this compound influence its biological interactions?

The (R)-configuration enhances binding affinity to biological targets in some cases. For instance, inhibitors like A-485 exploit the trifluoro-1-methylethyl group’s stereochemistry to selectively inhibit p300/CBP histone acetyltransferases, showing IC₅₀ values < 100 nM. Key factors include:

- Hydrophobic interactions : The trifluoromethyl group fits into hydrophobic pockets in enzyme active sites.

- Stereospecific hydrogen bonding : The (R)-configuration aligns hydroxyl or amine groups for optimal contact with residues like Asp/His .

- Metabolic stability : Chiral centers resist enzymatic degradation, improving pharmacokinetics in preclinical models .

What methodologies are used to study the environmental and toxicological profiles of trifluoromethylated aromatic compounds?

- Bioaccumulation assays : Measure logP values to assess lipophilicity; high logP (>3) indicates potential persistence in fatty tissues .

- In vitro toxicity screening : Use HepG2 or HEK293 cells to evaluate cytotoxicity (IC₅₀) and genotoxicity (Comet assay) .

- Degradation studies : Track hydrolytic/oxidative breakdown products via LC-MS under simulated environmental conditions (pH 7–9, UV exposure) .

How can researchers optimize reaction yields for trifluoromethylated benzene derivatives in multi-step syntheses?

- Stepwise monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl-trifluoromethyl bonds .

- Solvent effects : Aprotic polar solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF improves solubility of Grignard reagents .

What are the challenges in scaling up enantioselective synthesis of this compound for preclinical studies?

- Chiral resolution : Large-scale chromatographic separation is cost-prohibitive; alternative methods like crystallization-induced dynamic resolution (CIDR) are preferred .

- Catalyst recycling : Immobilized chiral catalysts (e.g., silica-supported BINAP ligands) reduce costs and improve turnover numbers (TON) .

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm DMF) and heavy metals .

How do electronic effects of the trifluoromethyl group impact the reactivity of this compound in electrophilic substitution reactions?

The -CF₃ group is a strong electron-withdrawing meta-director. Key observations:

- Reactivity reduction : Deactivates the benzene ring, slowing nitration/sulfonation. Use harsh conditions (e.g., HNO₃/H₂SO₄ at 100°C) for meta-substitution .

- Resonance effects : Stabilizes intermediates via negative hyperconjugation, favoring para-products in some cases. Computational models (e.g., NBO analysis) validate this behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.